Cas no 2361645-75-0 (2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1))

2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1) is a compound with significant applications in organic synthesis. It features a unique 1:1 hydrochloride salt form, offering enhanced solubility and stability. The pyridinone moiety provides versatile chemical reactivity, making it suitable for the synthesis of various pharmaceuticals and fine chemicals. This compound's structural diversity and stability make it a valuable tool in research and development.
2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1) structure
2361645-75-0 structure
Product Name:2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1)
CAS No:2361645-75-0
MF:C10H13ClN2O2
MW:228.675421476364
CID:5457614
PubChem ID:139026387
Update Time:2025-07-20

2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride
    • 2361645-75-0
    • EN300-7432459
    • Z3760674822
    • 4-(4-oxopiperidin-1-yl)-1,2-dihydropyridin-2-one hydrochloride
    • 2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1)
    • Inchi: 1S/C10H12N2O2.ClH/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8;/h1,4,7H,2-3,5-6H2,(H,11,14);1H
    • InChI Key: ZLISERZSFFZNAS-UHFFFAOYSA-N
    • SMILES: C1(=O)NC=CC(N2CCC(=O)CC2)=C1.[H]Cl

Computed Properties

  • Exact Mass: 228.0665554g/mol
  • Monoisotopic Mass: 228.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 321
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.4Ų

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Additional information on 2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1)

Introduction to 2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1) and Its Significance in Modern Chemical Research

2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1), identified by its CAS number 2361645-75-0, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical development. This heterocyclic derivative, featuring a pyridinone core linked to a piperidine ring, has garnered attention due to its unique structural and functional properties. The hydrochloride salt form enhances its solubility, making it a promising candidate for various biochemical assays and drug discovery initiatives.

The compound's molecular structure, characterized by a 4-oxo-1-piperidinyl substituent on the pyridinone ring, imparts distinctive reactivity and binding capabilities. Such structural motifs are frequently explored in medicinal chemistry for their potential to interact with biological targets, including enzymes and receptors. The presence of both nitrogen-rich heterocycles suggests a high degree of versatility in terms of pharmacological applications.

In recent years, there has been growing interest in pyridinone derivatives as scaffolds for developing novel therapeutic agents. These compounds have shown promise in modulating various biological pathways, making them relevant to ongoing research in oncology, inflammation, and neurodegenerative diseases. The specific configuration of 2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1) positions it as a valuable tool for investigating the mechanisms of action of potential drugs.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule in structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can gain insights into how different functional groups influence biological activity. This approach is particularly useful in the early stages of drug development, where identifying key pharmacophores is critical.

Recent advancements in computational chemistry have further enhanced the utility of 2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1). Molecular docking simulations and virtual screening techniques allow researchers to predict binding affinities and interactions with target proteins with remarkable accuracy. These computational methods complement traditional experimental approaches, accelerating the discovery process.

The compound's stability under various conditions is another factor that contributes to its appeal in research settings. Heterocyclic derivatives like this one often exhibit robustness in solution-phase reactions, enabling their use in complex synthetic protocols. This stability is particularly important when conducting multi-step syntheses aimed at generating libraries of analogs for high-throughput screening.

In the context of drug discovery pipelines, 2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1) could potentially be explored for its ability to modulate enzyme activity. For instance, pyridinone derivatives have been reported to inhibit kinases and other enzymes involved in signal transduction pathways. Given the central role of these pathways in numerous diseases, this compound warrants further investigation.

The synthesis of this compound involves well-established organic chemistry techniques, including condensation reactions and cyclization processes. The hydrochloride salt formation ensures compatibility with downstream applications such as crystallographic studies or nuclear magnetic resonance (NMR) spectroscopy. These analytical techniques are essential for elucidating the structure and dynamics of the molecule.

From a regulatory perspective, 2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1) benefits from being classified as a research chemical rather than a controlled substance. This classification simplifies its handling and distribution within academic and industrial settings. Researchers can obtain and utilize this compound without stringent regulatory hurdles associated with more restricted substances.

The interdisciplinary nature of modern chemical research underscores the importance of compounds like 2361645-75-0. By bridging organic chemistry with biochemistry and pharmacology, such molecules contribute to our understanding of disease mechanisms and the development of innovative treatments. The collaborative efforts required to explore their potential highlight the interconnectedness of scientific disciplines.

Future directions for research involving 2(1H)-Pyridinone, 4-(4-oxo-1-piperidinyl)-, hydrochloride (1:1) may include exploring its interactions with nucleic acids or its role as an intermediate in more complex synthetic pathways. Additionally, investigating its behavior in cellular systems could provide insights into its potential therapeutic applications.

The growing emphasis on green chemistry principles may also influence how this compound is synthesized and utilized. Developing sustainable synthetic routes that minimize waste and energy consumption aligns with broader efforts to make chemical research more environmentally responsible.

In conclusion,2(1H)-Pyridinone, 4-(4-oxo- )-,, hydrochloride () represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration, underscoring the importance of continued innovation in drug discovery science.

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